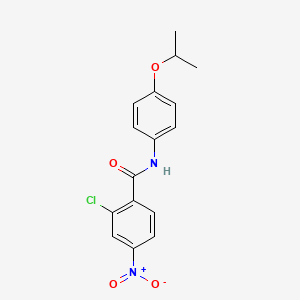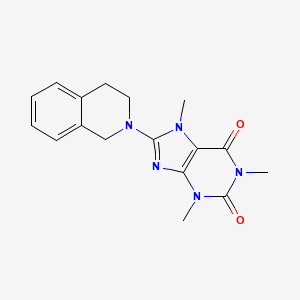
1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is involved in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine involves its selective antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the mesolimbic system, and its blockade by this compound leads to a reduction in dopamine release. This reduction in dopamine release has been shown to have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine have been extensively studied in animal models. The compound has been shown to reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of schizophrenia, and reduce motor symptoms in animal models of Parkinson's disease. These effects are thought to be due to the compound's selective antagonism of the dopamine D3 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine in lab experiments include its high selectivity for the dopamine D3 receptor, its well-characterized synthesis method, and its extensive characterization in animal models. The limitations of using this compound in lab experiments include its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited availability.
Orientations Futures
There are several future directions for research on 1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine. These include:
1. Further characterization of the compound's pharmacological properties, including its binding affinity and selectivity for other dopamine receptors.
2. Investigation of the compound's potential therapeutic applications in human clinical trials, particularly in the treatment of addiction, schizophrenia, and Parkinson's disease.
3. Development of more efficient synthesis methods and optimization of the compound's purity and yield.
4. Investigation of the compound's potential toxicity and side effects in animal models and human clinical trials.
5. Exploration of the compound's potential applications in other neurological and psychiatric disorders, such as depression and anxiety.
In conclusion, 1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the dopamine D3 receptor has been shown to have therapeutic effects in animal models, and further research is needed to explore its potential applications in human clinical trials.
Méthodes De Synthèse
The synthesis of 1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine involves several steps. The initial step involves the reaction of 2-methyl-6-propylpyrimidine-4-carbaldehyde with 2-(pyridin-3-yl)ethylamine to form an intermediate compound. This intermediate compound is then reacted with piperidine-4-amine to yield the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product have been optimized through various methods.
Applications De Recherche Scientifique
1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine has been extensively studied for its potential therapeutic applications. The compound has been shown to have a high affinity for the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. This system is involved in reward processing and motivation, and dysfunction in this system has been implicated in addiction and other psychiatric disorders.
Propriétés
IUPAC Name |
1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5/c1-3-5-19-14-20(24-16(2)23-19)25-12-8-18(9-13-25)22-11-7-17-6-4-10-21-15-17/h4,6,10,14-15,18,22H,3,5,7-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBIDACAICZIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C)N2CCC(CC2)NCCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-6-propylpyrimidin-4-yl)-N-(2-pyridin-3-ylethyl)piperidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[rel-(3R,4S)-4-isopropyl-1-(3-methyl-2-pyrazinyl)-3-pyrrolidinyl]-2-(4-morpholinyl)acetamide hydrochloride](/img/structure/B5625166.png)
![2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5625169.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5625171.png)
![ethyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5625177.png)


![4'-[(diethylamino)sulfonyl]-N-ethylbiphenyl-2-carboxamide](/img/structure/B5625209.png)
![N-[(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5625216.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5625218.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(methylsulfonyl)benzyl]pyrrolidin-3-amine](/img/structure/B5625227.png)


![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinol](/img/structure/B5625237.png)